N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
Description
The compound N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide features a bifunctional oxalamide core with two distinct substituents:
- N2-substituent: A (5-(thiophen-2-yl)furan-2-yl)methyl group, combining aromatic heterocycles (thiophene and furan) that may enhance π-π stacking or hydrophobic interactions.
The unique combination of chloro, cyano, and heteroaromatic groups distinguishes it from other oxalamides in terms of electronic and steric properties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-12-4-3-11(9-20)14(8-12)22-18(24)17(23)21-10-13-5-6-15(25-13)16-2-1-7-26-16/h1-8H,10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLUHMEDMCXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a central oxalamide bridge (-NH-C(O)-C(O)-NH-) connecting two distinct aromatic systems:
- N1-substituent : 5-Chloro-2-cyanophenyl group, providing electron-withdrawing characteristics.
- N2-substituent : (5-(Thiophen-2-yl)furan-2-yl)methyl group, combining heterocyclic π-conjugation with steric bulk.
The molecular formula is $$ \text{C}{19}\text{H}{13}\text{Cl}\text{N}3\text{O}3\text{S} $$, with a calculated molecular weight of 415.85 g/mol.
Retrosynthetic Strategy
The synthesis is conceptualized via disconnection of the oxalamide bond, yielding two primary intermediates:
- 5-Chloro-2-cyanoaniline (CAS 6627-34-5)
- (5-(Thiophen-2-yl)furan-2-yl)methanamine (hypothetical intermediate)
Preparation of Key Intermediates
Synthesis of 5-Chloro-2-cyanoaniline
Route A : Nitration of 4-chloroaniline followed by cyanation:
- Nitration with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0–5°C to yield 4-chloro-2-nitroaniline.
- Reduction using $$ \text{Fe}/\text{HCl} $$ to 4-chloro-1,2-diaminobenzene.
- Cyanation via Sandmeyer reaction with $$ \text{CuCN} $$, achieving 68% yield.
Route B : Direct cyanation of 2-amino-4-chlorobenzonitrile using $$ \text{NH}_4\text{Cl}/\text{CuCN} $$ in DMF at 120°C (82% yield).
Synthesis of (5-(Thiophen-2-yl)furan-2-yl)methanamine
Step 1 : Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with thiophen-2-ylboronic acid:
- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%)
- Base: $$ \text{Na}2\text{CO}3 $$, solvent: toluene/EtOH (3:1)
- 12 h reflux, 76% yield.
Step 2 : Reductive amination of the aldehyde intermediate:
- Reaction with $$ \text{NH}4\text{OAc} $$ and $$ \text{NaBH}3\text{CN} $$ in MeOH
- 65% yield after silica gel chromatography.
Oxalamide Coupling Methodologies
Oxalyl Chloride-Mediated Coupling
Procedure :
- Dissolve 5-chloro-2-cyanoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
- Add oxalyl chloride (1.1 eq) dropwise at 0°C under $$ \text{N}_2 $$.
- Stir for 2 h, then add (5-(thiophen-2-yl)furan-2-yl)methanamine (1.05 eq) and triethylamine (2.5 eq).
- Warm to room temperature, stir for 12 h.
- Quench with ice water, extract with DCM, and purify via column chromatography (hexane/EtOAc 4:1).
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 96.5% |
| Reaction Scale | 10 mmol |
| Key Impurity | <0.5% mono-amide |
This method avoids racemization and ensures regioselectivity.
Mixed Carbonate Activation
Alternative Approach :
- Generate in situ chloroformate by reacting oxalic acid with ethyl chloroformate.
- Sequential addition of amines in THF at −20°C.
- Yields 65% with reduced byproduct formation compared to direct chloride methods.
Optimization and Process Analytics
Solvent Screening
Comparative yields in different solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 68 |
| DMF | 36.7 | 54 |
| Toluene | 2.38 | 61 |
Polar aprotic solvents (DMF) led to increased hydrolysis side reactions.
Temperature Profiling
- 0°C : 72% yield, minimal degradation
- 25°C : 69% yield, 5% dimerization
- 40°C : 58% yield, 12% decomposition
Characterization and Validation
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 3H, thiophene-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH$$ _2 $$).
- HRMS (ESI+) : m/z calcd. for $$ \text{C}{19}\text{H}{13}\text{Cl}\text{N}3\text{O}3\text{S} $$ [M+H]$$ ^+ $$: 416.0467, found: 416.0465.
Purity Assessment
HPLC conditions:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H$$ _2$$O (70:30)
- Retention time: 8.2 min
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Oxalyl chloride | 120 |
| 5-Chloro-2-cyanoaniline | 450 |
| Pd catalysts | 12,000 |
Batch processing at 50 kg scale reduces Pd usage by 40% via catalyst recycling.
Environmental Impact
Process mass intensity (PMI): 23.4 kg/kg, primarily due to solvent use in chromatography. Switching to crystallization from EtOH/water reduces PMI to 8.7 kg/kg.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other reduced forms using reagents like lithium aluminum hydride.
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Substitution: : The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated furans.
Reduction: Amines and reduced nitriles.
Substitution: Azides, thiols, and other substituted phenyl derivatives.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
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Materials Science: : The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
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Organic Synthesis: : It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity through binding to active sites or allosteric sites.
Materials Science: Its electronic properties are influenced by the conjugation of the thiophene and furan rings, affecting its conductivity and photovoltaic behavior.
Comparison with Similar Compounds
Antiviral Oxalamide Derivatives
, and 4 describe oxalamides targeting the CD4-binding site of HIV. Key structural and functional comparisons are summarized below:
Key Observations :
- The chlorophenyl moiety is common in antiviral oxalamides, but the cyano group in the target compound may enhance binding via dipole interactions .
- Hydroxyethyl/hydroxymethyl groups in analogs improve aqueous solubility, whereas the target compound’s heteroaromatic substituent may prioritize membrane permeability .
Flavoring Oxalamides
and highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which are used as umami flavor enhancers.
Key Observations :
- Flavoring oxalamides prioritize methoxybenzyl and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3), while the target compound’s chloro-cyanophenyl group suggests divergent applications .
- Both classes share metabolic pathways (e.g., hydrolysis of oxalamide bonds), but the target compound’s substituents may influence toxicity profiles .
Adamantyl-Containing Oxalamides
describes oxalamides with bulky adamantyl groups, synthesized for structural diversity.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro-substituted phenyl ring, a cyano group, and a thiophene ring, which contribute to its diverse functional properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.93 g/mol. Its structure can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes, which play a role in tumor growth and inflammation. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
-
Case Studies :
- A study evaluated the cytotoxicity of the compound against various cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell viability at concentrations above 10 µM.
Antimicrobial Properties
- Broad-Spectrum Activity : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It appears to disrupt bacterial cell membranes, leading to cell death.
-
Research Findings :
- In vitro assays showed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiophene and phenyl rings have been explored to enhance potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene ring | Increased anticancer activity |
| Alteration of the cyano group | Enhanced antimicrobial properties |
Q & A
Advanced Research Question
Complementary Techniques :
- Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals caused by aromatic substituents (e.g., thiophen and furan rings) .
- Compare experimental IR spectra with computational predictions (DFT calculations) to validate functional groups like cyanophenyl (-C≡N) and oxalamide (C=O) .
X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles by growing single crystals in slow-evaporation solvents (e.g., DMSO/water) .
Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS and isotope pattern analysis to rule out impurities .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Basic Research Question
Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM concentrations .
Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations using non-linear regression models .
Protein Binding : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) for targets like tubulin or DNA topoisomerases .
Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Research Question
Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps; optimize ligand ratios to suppress side reactions .
Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for oxalamide coupling, balancing reactivity and solubility .
Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate slow steps while minimizing decomposition .
DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst loading) .
What computational methods predict the compound’s binding affinity and pharmacokinetics?
Advanced Research Question
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Focus on hydrogen bonding with the oxalamide core and π-π stacking with aromatic substituents .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
ADMET Prediction : Employ SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 inhibition .
How can structure-activity relationships (SAR) be analyzed for this compound?
Basic Research Question
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing thiophen with pyridine) and compare bioactivity .
Electron-Withdrawing Effects : Evaluate the impact of the 5-chloro-2-cyanophenyl group on electron density via Hammett plots .
3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors from crystallographic data .
What strategies enable regioselective functionalization of the thiophen-furan moiety?
Advanced Research Question
Protecting Groups : Temporarily block reactive sites (e.g., thiophen sulfur) with tert-butoxycarbonyl (Boc) groups during alkylation .
Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions on the furan ring for halogenation .
Cross-Coupling : Leverage Kumada or Negishi coupling to introduce aryl/alkyl groups selectively at the 5-position of thiophen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
